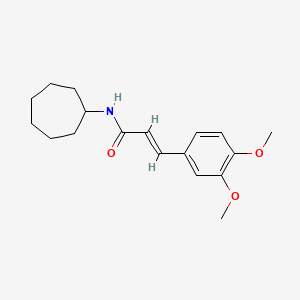![molecular formula C13H21N3O2 B5625811 [(3S*,4S*)-1-(6-isopropylpyrimidin-4-yl)pyrrolidine-3,4-diyl]dimethanol](/img/structure/B5625811.png)
[(3S*,4S*)-1-(6-isopropylpyrimidin-4-yl)pyrrolidine-3,4-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions and cyclization processes. For example, Quiroga et al. (2010) described the generation of pyrrolo[2,3-d]pyrimidines through an unexpected three-component reaction involving aminopyrimidines, dimedone, and arylglyoxal, highlighting the intricate synthesis routes possible for such compounds (Quiroga et al., 2010). Additionally, the synthesis and reactivity of pyridinols, as discussed by Wijtmans et al. (2004), provide insight into the chemical strategies and reactivity patterns that can be relevant for synthesizing structurally related pyrimidine derivatives (Wijtmans et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques like NMR and X-ray diffraction. Orozco et al. (2009) used these methods to study the hydrogen-bonded structures in pyrimidinone derivatives, providing valuable information on the molecular configuration and electronic polarization significant for understanding the structural characteristics of pyrimidine-based molecules (Orozco et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidine derivatives are vast and diverse. Elmuradov et al. (2011) explored the condensation reactions of pyrimidinones with various aldehydes to synthesize substituted pyrimidin-4-ones, revealing the compound's versatility in forming new chemical bonds and structures (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as stability, solubility, and melting points, are crucial for their practical applications. For instance, the study by Verhoest et al. (2012) on PDE9A inhibitors based on pyrimidine structure highlights the optimization of physicochemical properties for therapeutic purposes, demonstrating the importance of these characteristics in the development of chemical entities (Verhoest et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, potential for substitution reactions, and formation of complex structures, are central to the utility and functionality of pyrimidine derivatives. Cheng et al. (2011) discussed the supramolecular structures formed by pyrimidine derivatives, shedding light on the compound's ability to engage in complex hydrogen bonding and π-π interactions, which are fundamental to its chemical behavior (Cheng et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)12-3-13(15-8-14-12)16-4-10(6-17)11(5-16)7-18/h3,8-11,17-18H,4-7H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWJVGVDOUSLZ-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CC(C(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NC=N1)N2C[C@H]([C@@H](C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

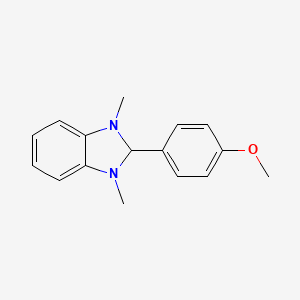
![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)
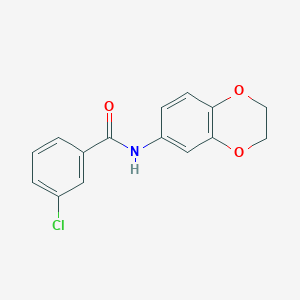
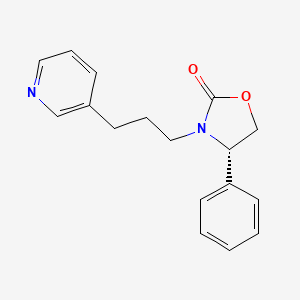
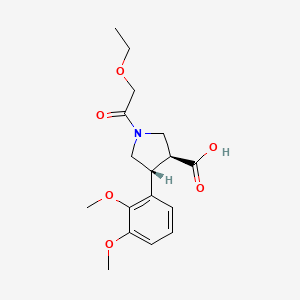
![rel-(4aS,8aS)-2-[2-(2-phenylethoxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5625755.png)
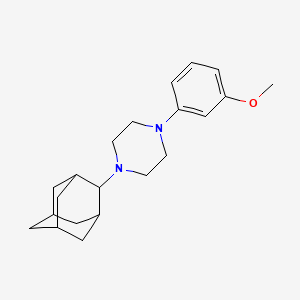

![2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B5625782.png)
![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)
![2-(3-methylbutyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625803.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5625813.png)
![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5625819.png)
